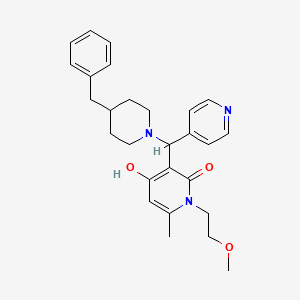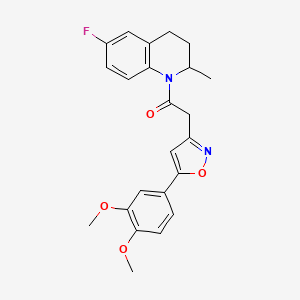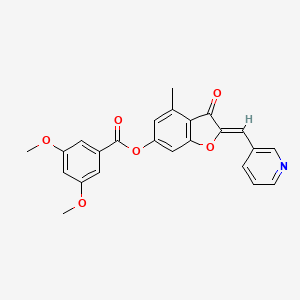![molecular formula C9H7ClN2O2 B2453546 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 409304-46-7](/img/structure/B2453546.png)
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol” is an aromatic compound with a phenol group and a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The chloromethyl group is attached to the 3-position of the oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, chloromethylation is a common reaction in organic chemistry. It involves the addition of a chloromethyl group (-CH2Cl) to a molecule . This reaction is often catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol group (a benzene ring with a hydroxyl group), attached to a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole ring would have a chloromethyl group attached at the 3-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The phenol group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar hydroxyl group and the polarizable chlorine atom could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antibacterial Activity
A series of compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, including derivatives of 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol, have been investigated for their antibacterial activity. Among them, specific derivatives exhibited significant inhibitory effects against various bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
Chemical Properties and Synthesis
The chemical properties of related oxadiazole compounds have been extensively studied, focusing on reactions like acylation, oxidation, and interactions with nucleophilic reagents. This research aids in understanding the transformation processes of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Potential Anticancer Agents
Certain 1,2,4-oxadiazole derivatives, including those related to this compound, have shown promise as apoptosis inducers and potential anticancer agents. These compounds demonstrated activity against breast and colorectal cancer cell lines, with specific derivatives inducing cell cycle arrest and apoptosis (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Compounds with 1,2,4-oxadiazole structure have been utilized in the development of efficient organic light-emitting diodes (OLEDs). These materials exhibit low efficiency roll-off and high photoluminescence quantum efficiency, making them valuable in advancing OLED technology (Jin et al., 2014).
Antioxidant Activity
Novel 1,3,4-oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. Some of these compounds showed significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir et al., 2014).
Mecanismo De Acción
Target of Action
Chloromethyl substituted aromatic compounds, which this compound is a part of, are known to be key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
Mode of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Result of Action
Compounds with a similar structure have shown promising results as anti-infective agents .
Propiedades
IUPAC Name |
2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJDSCNZFSKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)



![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)




![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)

